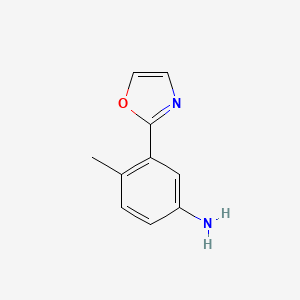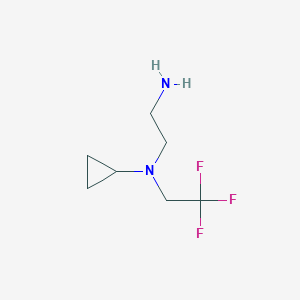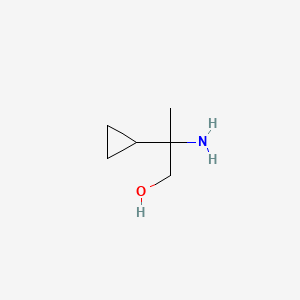
5-Brom-2-(tert-Butylsulfanyl)pyridin
Übersicht
Beschreibung
5-Bromo-2-(tert-butylsulfanyl)pyridine is a useful research compound. Its molecular formula is C9H12BrNS and its molecular weight is 246.17 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Bromo-2-(tert-butylsulfanyl)pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Bromo-2-(tert-butylsulfanyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-(tert-butylsulfanyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmakologie
In der Pharmakologie wird 5-Brom-2-(tert-Butylsulfanyl)pyridin als Baustein für die Synthese verschiedener pharmakologisch aktiver Moleküle verwendet. Seine Brom- und Schwefelfunktionellen Gruppen machen es zu einem vielseitigen Zwischenprodukt für die Konstruktion von Verbindungen mit potenziellen therapeutischen Wirkungen, wie z. B. Kinase-Inhibitoren, die in Krebsbehandlungsstrategien von entscheidender Bedeutung sind .
Materialwissenschaften
In den Materialwissenschaften dient diese Verbindung als Vorläufer bei der Entwicklung neuartiger Materialien. Ihre Fähigkeit, aufgrund des Pyridinrings als Ligand zu wirken, kann bei der Herstellung von metallorganischen Gerüsten (MOFs) genutzt werden, die Anwendungen in der Gasspeicherung, Trenntechnologien und Katalyse finden .
Chemische Synthese
This compound: spielt eine wichtige Rolle in der chemischen Synthese, insbesondere im Bereich der organischen Chemie, wo es zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen verwendet wird. Es kann palladiumkatalysierte Kreuzkupplungsreaktionen eingehen, die grundlegend für die Synthese komplexer organischer Strukturen sind .
Landwirtschaft
In der Landwirtschaft könnten Forschungsarbeiten zu Derivaten dieser Verbindung zur Entwicklung neuer Agrochemikalien führen. Sein Strukturmotiv ist häufig in Molekülen anzutreffen, die herbizide oder fungizide Eigenschaften aufweisen, und bietet einen Weg zur Verbesserung von Pflanzenschutzmethoden .
Umweltanwendungen
Die Umweltwissenschaften können von der potenziellen Verwendung der Verbindung in Sanierungsprozessen profitieren. Ihre Derivate können hinsichtlich ihrer Fähigkeit untersucht werden, an Schwermetalle oder organische Schadstoffe zu binden, was zur Entgiftung kontaminierter Standorte beiträgt .
Biochemie
Biochemisch kann This compound zur Untersuchung von Proteininteraktionen verwendet werden. Das Bromatom ermöglicht eine einfache Modifikation der Verbindung, die an Biomoleküle gebunden werden kann, was die Untersuchung biologischer Pfade erleichtert .
Industrielle Anwendungen
Industriell könnten Derivate dieser Verbindung bei der Synthese von Farbstoffen, Pigmenten oder Flammschutzmitteln eingesetzt werden. Das Bromatom verleiht flammhemmende Eigenschaften, während der Pyridinring zur Farbbildung in Farbstoffen beitragen kann .
Eigenschaften
IUPAC Name |
5-bromo-2-tert-butylsulfanylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNS/c1-9(2,3)12-8-5-4-7(10)6-11-8/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOBPQULIUQTEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123792-40-5 | |
| Record name | 5-bromo-2-(tert-butylsulfanyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-amino-N-[2-(azepan-1-yl)ethyl]acetamide](/img/structure/B1526474.png)











